molecular formula C12H14Cl2N2O2S2 B1431766 N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride CAS No. 1423033-13-9

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

Cat. No.: B1431766
CAS No.: 1423033-13-9
M. Wt: 353.3 g/mol
InChI Key: SRTDQSAYBZGJHD-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated thiophene is reacted with a sulfonamide derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Shares a similar phenylethylamine structure but lacks the thiophene and sulfonamide groups.

    Thiophene Derivatives: Compounds like thiophene-2-sulfonamide, which have similar heterocyclic structures but different substituents.

Uniqueness

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is unique due to its combination of aromatic, heterocyclic, and sulfonamide functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride (CAS Number: 1423033-13-9) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique combination of aromatic and heterocyclic structures, has shown potential in various pharmacological applications, including antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula of this compound is C12H14ClN2O2SC_{12}H_{14}ClN_{2}O_{2}S. The presence of the thiophene ring, chlorinated substituents, and sulfonamide group contributes to its biological properties.

PropertyValue
CAS Number1423033-13-9
Molecular FormulaC12H14ClN2O2S
Molecular Weight302.84 g/mol
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in various metabolic pathways, leading to therapeutic effects. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For example:

  • Bacterial Inhibition : The compound showed activity comparable to established antibiotics such as penicillin and ciprofloxacin.
  • Fungal Activity : It also demonstrated antifungal properties against strains like Candida albicans.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may reduce inflammatory markers in cellular models, indicating a possible application in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus similar to that of traditional antibiotics .
  • Anti-inflammatory Effects :
    • Another research article highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which it could alleviate symptoms associated with chronic inflammatory conditions .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications in the thiophene ring and sulfonamide group significantly influenced the biological activity of the derivatives. This study emphasized the importance of lipophilicity and electronic properties in determining the efficacy of these compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
PhenylethanolamineAromaticLimited antibacterial activity
Thiophene Derivatives (e.g., Thiophene-2-sulfonamide)HeterocyclicModerate antifungal activity

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S2.ClH/c13-11-6-7-12(18-11)19(16,17)15-8-10(14)9-4-2-1-3-5-9;/h1-7,10,15H,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTDQSAYBZGJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-13-9
Record name N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

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